2-Chloro-7-fluoro-6-methoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-fluoro-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-4-6-2-3-10(11)13-8(6)5-7(9)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIUJIPISYINBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290612 | |
| Record name | 2-Chloro-7-fluoro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577967-68-1 | |
| Record name | 2-Chloro-7-fluoro-6-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577967-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-fluoro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-fluoro-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Theoretical and Computational Chemistry Studies of 2 Chloro 7 Fluoro 6 Methoxyquinoline
Advanced Quantum Chemical Analyses for Molecular and Electronic Structure Elucidation
Quantum chemical calculations have become a standard tool for the detailed investigation of molecular systems. researchgate.net Methods like Density Functional Theory (DFT) are widely used to elucidate the geometric and electronic structures of quinoline (B57606) and its derivatives, providing a foundational understanding of their chemical nature. cnr.itdergipark.org.trnih.gov
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For quinoline derivatives, this is commonly achieved using Density Functional Theory (DFT), often with the B3LYP functional, and a suitable basis set such as 6-311++G(d,p). dergipark.org.trnih.gov This process calculates the total energy of the molecule for different atomic arrangements and identifies the geometry with the minimum energy.
The optimization of 2-Chloro-7-fluoro-6-methoxyquinoline would confirm the inherent planarity of the bicyclic quinoline ring system. researchgate.net The primary focus of conformational analysis would be on the orientation of the methoxy (B1213986) (-OCH3) group substituent. By systematically rotating the methyl group relative to the quinoline ring and calculating the energy at each step (a process known as a potential energy surface scan), the lowest energy conformer can be identified. For similar molecules, the energy difference between conformers can be significant, indicating a strong preference for a specific orientation that minimizes steric hindrance and maximizes electronic stability. dergipark.org.tr The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative (2-Chloro-7-Methylquinoline-3-Carbaldehyde) Calculated via DFT/B3LYP/6-311++G(d,p)
This table presents data for a related compound to illustrate the typical output of a geometry optimization calculation.
| Parameter | Bond/Angle | Calculated Value (Trans Conformer) | Calculated Value (Cis Conformer) |
| Bond Length | C-Cl | 1.75 Å | 1.75 Å |
| C-C (ring) | 1.37 - 1.42 Å | 1.37 - 1.42 Å | |
| C-N | 1.31 - 1.37 Å | 1.31 - 1.37 Å | |
| Bond Angle | C-N-C | 117.8° | 117.8° |
| C-C-Cl | 124.1° | 124.2° | |
| Dihedral Angle | C─C─C=O | 180.0° | 0.0° |
Source: Data modeled after findings for 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergipark.org.tr
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. niscpr.res.in The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE), which is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be delocalized primarily over the electron-rich quinoline ring system. The LUMO's distribution would likely be influenced by the electron-withdrawing chloro and fluoro substituents. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov These energies are crucial for predicting the molecule's behavior in chemical reactions and its potential applications in electronics. nih.gov Time-dependent DFT (TD-DFT) calculations can further use these orbital energies to predict electronic transitions, such as those observed in UV-Vis spectroscopy. dergipark.org.tr
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Quinoline Derivative
This table shows example data for a related compound to demonstrate the typical results from an FMO analysis.
| Parameter | Description | Illustrative Energy Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.60 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -3.04 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (E(LUMO) - E(HOMO)) | 2.56 |
Source: Data modeled after findings for similar aromatic systems. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net Red regions represent the most negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate the most positive potential (electron-poor areas), prone to nucleophilic attack. Green areas are neutral.
For this compound, the MEP map would be expected to show significant negative potential (red/yellow) localized around the highly electronegative nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group. researchgate.net The fluoro and chloro atoms would also contribute to negative potential regions. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. The MEP surface provides a clear, intuitive picture of the molecule's charge distribution and helps identify sites for intermolecular interactions. nih.govresearchgate.net
To quantify the reactivity of different atomic sites within the molecule, various reactivity descriptors can be calculated from the electronic structure. These "conceptual DFT" parameters provide deeper insight than MEP maps alone. researchgate.net
Fukui Functions (f(r)) : These functions identify the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. By analyzing the electron density changes upon the addition or removal of an electron, one can pinpoint the specific atoms most likely to participate in these reactions. nih.govniscpr.res.in
For this compound, these calculations would likely identify the nitrogen atom and certain carbon atoms in the quinoline ring as key sites for electrophilic attack, while other carbons might be more susceptible to nucleophilic attack, depending on the influence of the substituents.
Computational Prediction and Interpretation of Spectroscopic Properties
Computational methods are highly effective at simulating spectroscopic data, which can then be compared with experimental results to confirm molecular structure and vibrational behavior.
Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated using DFT. researchgate.net After the molecular geometry is optimized, a frequency calculation is performed to determine the normal modes of vibration. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. researchgate.net
The simulated spectra for this compound would show characteristic peaks for the functional groups present. For instance, C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ region. researchgate.net Other expected vibrations would include C=C and C=N stretching modes within the quinoline ring, C-Cl, C-F, and C-O stretching modes, and various bending modes.
It is a standard practice to apply a scaling factor to the calculated frequencies (e.g., 0.961 for B3LYP) to correct for systematic errors arising from the theoretical method and basis set limitations, leading to a better agreement with experimental data. nih.govresearchgate.net A detailed comparison between the calculated and experimental spectra, often aided by Potential Energy Distribution (PED) analysis, allows for a definitive assignment of every vibrational band. nih.gov
Table 3: Illustrative Vibrational Frequencies and Assignments for a Substituted Quinoline
This table provides examples of expected vibrational modes and their typical frequency ranges based on studies of related compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹, Scaled) | Description |
| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of Carbon-Hydrogen bonds on the quinoline ring |
| C-H Stretch (Methyl) | 2900 - 3000 | Stretching of Carbon-Hydrogen bonds in the methoxy group |
| C=C / C=N Stretch | 1400 - 1650 | Stretching of double bonds within the bicyclic quinoline core |
| C-O Stretch | 1200 - 1300 | Stretching of the Carbon-Oxygen bond in the methoxy group |
| C-F Stretch | 1000 - 1100 | Stretching of the Carbon-Fluorine bond |
| C-Cl Stretch | 600 - 800 | Stretching of the Carbon-Chlorine bond |
Source: Data modeled after findings for other substituted quinolines and aromatic compounds. nih.govresearchgate.netresearchgate.net
Electronic Absorption (UV-Vis) and Emission Spectroscopy Predictions using Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption and emission spectra of molecules. This method calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs or emits.
A comprehensive search of scientific literature did not yield specific TD-DFT studies focused on this compound. Therefore, no data tables containing predicted absorption maxima (λ_max), oscillator strengths (f), or emission wavelengths for this specific compound can be provided at this time. Theoretical studies on similar quinoline derivatives have demonstrated that TD-DFT calculations can provide valuable insights into their photophysical properties. rsc.orgresearchgate.netnih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., Gauge-Independent Atomic Orbital - GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. This method provides theoretical predictions of ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation.
A detailed review of relevant databases and scientific journals revealed no specific studies that have reported GIAO or other computational NMR chemical shift calculations for this compound. Consequently, a data table of predicted ¹H and ¹³C NMR chemical shifts for this compound cannot be compiled. Computational studies on related halogenated and heterocyclic compounds have shown that the GIAO method is generally reliable for predicting chemical shifts, aiding in the correct assignment of experimental NMR signals. sci-hub.semdpi.com
Chemical Reactivity and Derivatization Pathways of 2 Chloro 7 Fluoro 6 Methoxyquinoline
Investigation of Intrinsic Reaction Mechanisms for Halogen and Methoxy (B1213986) Group Transformations
The reactivity of 2-chloro-7-fluoro-6-methoxyquinoline is primarily centered on the susceptibility of its chloro and fluoro substituents to nucleophilic aromatic substitution (SNAr). The quinoline (B57606) ring's nitrogen atom significantly influences the electronic distribution, making the C2 and C4 positions electron-deficient and thus highly susceptible to nucleophilic attack. youtube.com
The transformation of the halogen groups proceeds via a well-established addition-elimination mechanism. libretexts.org In this two-step process, a nucleophile first attacks the electron-deficient carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring. libretexts.org
In the case of this compound, the chlorine atom at the C2 position is the most probable site for nucleophilic attack. Its reactivity is significantly enhanced by the adjacent ring nitrogen. Conversely, the fluorine atom at the C7 position is considerably less reactive in standard SNAr reactions because it is not located at an electronically activated position (ortho or para) relative to the ring nitrogen.
While the reactivity order for leaving groups in many nucleophilic substitutions is I > Br > Cl > F, in nucleophilic aromatic substitutions, the trend is often reversed (F > Cl > Br > I). youtube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by a more electronegative halogen that makes the attached carbon more electrophilic. youtube.com However, the positional activation by the ring nitrogen at C2 is the dominant factor, making the C2-chloro group the primary reaction site over the C7-fluoro group.
The methoxy group at the C6 position is generally stable under the conditions used for nucleophilic substitution and cross-coupling reactions. Cleavage of this aryl methyl ether would require harsh conditions, such as strong acids like HBr or HI, which are not typically employed in these derivatization pathways.
Studies on Regiochemical Control and Stereochemical Outcomes in Subsequent Functionalization Reactions
Regiochemical control is a critical aspect of the functionalization of polysubstituted heterocycles like this compound. The inherent electronic properties of the quinoline ring provide a strong basis for regioselectivity. As established, the C2 position is the most electrophilic carbon atom in the pyridine (B92270) ring portion, making it the primary target for a wide range of nucleophiles and for the oxidative addition step in palladium-catalyzed cross-coupling reactions. youtube.comnih.gov
Scientific literature documents numerous instances where the C2-chloro group on a quinoline ring is selectively replaced in the presence of other halogens at different positions. nih.gov For example, in the functionalization of 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination can be achieved at the more reactive aryl bromide position while leaving the activated heteroaryl chloride intact, or vice-versa, by carefully tuning reaction conditions. nih.gov In this compound, the high reactivity of the C2 position ensures that transformations almost exclusively occur there, providing predictable regiochemical outcomes.
Further regiocontrol can be achieved through C-H activation and borylation reactions. Iridium-catalyzed borylation, for instance, can introduce a boronic ester at a specific C-H bond, which can then be used in subsequent cross-coupling reactions. acs.org This allows for functionalization at positions not occupied by a halogen, offering an alternative strategy for derivatization.
Stereochemical outcomes are not an intrinsic feature of reactions at the aromatic core itself but become relevant when chiral reagents, catalysts, or nucleophiles are introduced. For instance, if this compound were to be reacted with a chiral amine under Buchwald-Hartwig conditions, the resulting product would be a single enantiomer or a diastereomeric mixture, depending on the nature of the amine. Similarly, the use of chiral ligands on a metal catalyst can induce enantioselectivity in certain C-H functionalization or coupling reactions, although this is more common in the functionalization of side chains attached to the aromatic core. acs.org
Exploration of Catalyzed and Uncatalyzed Chemical Transformations of the Quinoline Core
The this compound scaffold is amenable to a variety of chemical transformations, which can be broadly categorized as uncatalyzed and catalyzed reactions.
Uncatalyzed Transformations: The primary uncatalyzed reaction is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the C2 position allows for the direct displacement of the chloride by a range of nucleophiles without the need for a metal catalyst. These reactions are often facilitated by heat, sometimes with the use of microwave irradiation to shorten reaction times. researchgate.net Common nucleophiles include:
N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles like morpholine (B109124) can be used to synthesize 2-aminoquinoline (B145021) derivatives. mdpi.com
O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to introduce new ether linkages.
S-Nucleophiles: Thiolates can be employed to form thioethers.
Catalyzed Transformations: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible derivatives. researchgate.net
Suzuki-Miyaura Coupling: This reaction couples the C2 position with an aryl or vinyl boronic acid (or boronic ester) to form a new C-C bond. libretexts.org It is one of the most versatile cross-coupling methods due to the mild reaction conditions and the commercial availability and stability of boronic acids. fishersci.co.ukorganic-chemistry.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. fishersci.co.ukharvard.edu
Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds. It is highly effective for coupling the 2-chloro position with a wide variety of amines, including those that are poor nucleophiles in traditional SNAr reactions. nih.govresearchgate.net The process involves a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base. nih.gov
Below is a table summarizing typical conditions for these key catalyzed reactions.
| Reaction Type | Catalyst (Precursor) | Typical Ligands | Typical Bases | Typical Solvents | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, P(t-Bu)₃, XPhos, SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF, Water/Organic mixtures | libretexts.orgfishersci.co.ukorganic-chemistry.org |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos, JohnPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | nih.gov |
Other catalyzed reactions, such as Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), are also feasible at the C2-chloro position, further broadening the scope of potential transformations. libretexts.org
Strategies for Scaffold Diversification and Synthesis of Related Quinoline Derivatives
The chemical reactivity of this compound makes it a valuable intermediate for scaffold diversification in medicinal and materials chemistry. The goal of such strategies is to generate a library of structurally related compounds by systematically modifying the core structure. nih.gov
Key strategies for diversification include:
Functionalization at the C2 Position: The C2-chloro group serves as a versatile handle for introducing a wide array of substituents. By employing the SNAr and palladium-catalyzed reactions discussed previously, a multitude of functional groups (amines, ethers, aryl groups, alkyl groups, etc.) can be installed. This allows for the systematic exploration of the structure-activity relationship (SAR) associated with this position.
Sequential Cross-Coupling: A powerful strategy involves performing sequential reactions at different positions. While the C7-fluoro group is much less reactive than the C2-chloro group, it could potentially be functionalized under more forcing conditions or after conversion to a more reactive group (e.g., triflate). A more practical approach is to use C-H activation/borylation to introduce a new reactive handle on the benzene (B151609) portion of the quinoline ring after the C2 position has been functionalized. acs.org This enables the synthesis of di-substituted derivatives with high regiocontrol.
Modification of Existing Substituents: The methoxy group, while generally stable, could be demethylated to a hydroxyl group. This phenol (B47542) could then be used as a point for further derivatization, such as etherification or esterification, to introduce additional diversity.
An example of a diversification workflow could be a "hub-and-spoke" approach. The starting material, this compound, acts as the central hub. A first set of reactions (e.g., Suzuki couplings with 20 different boronic acids) generates 20 new "spokes." Each of these products can then be subjected to a second transformation (e.g., demethylation of the methoxy group), creating a large and diverse library of related quinoline derivatives for screening in various applications. mdpi.comnih.gov
Advanced Analytical and Spectroscopic Characterization of 2 Chloro 7 Fluoro 6 Methoxyquinoline
High-Resolution Structural Elucidation Techniques (e.g., Two-Dimensional NMR Spectroscopy, High-Resolution Mass Spectrometry)
High-Resolution Mass Spectrometry (HRMS) and Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy are indispensable for the unequivocal structural confirmation of 2-Chloro-7-fluoro-6-methoxyquinoline.
High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the compound. For this compound (C₁₀H₇ClFNO), the predicted monoisotopic mass is 211.02002 Da. uni.lu HRMS analysis can identify various ionic species (adducts) of the molecule, and computational methods can predict the collision cross-section (CCS) for these ions, which relates to their shape in the gas phase. uni.lu
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 212.02730 | 138.1 |
| [M+Na]⁺ | 234.00924 | 150.2 |
| [M+K]⁺ | 249.98318 | 145.4 |
| [M+NH₄]⁺ | 229.05384 | 158.2 |
| [M-H]⁻ | 210.01274 | 140.6 |
| [M+HCOO]⁻ | 256.01822 | 155.5 |
Data sourced from PubChem predictions. uni.lu
Two-Dimensional NMR Spectroscopy: While standard 1D NMR provides initial information, 2D NMR techniques (such as COSY, HSQC, and HMBC) are crucial for assigning the specific positions of the hydrogen and carbon atoms, especially in a complex, substituted heterocyclic system like a quinoline (B57606). researchgate.net These experiments reveal correlations between nuclei, allowing for the unambiguous mapping of the molecular scaffold and the precise location of the chloro, fluoro, and methoxy (B1213986) substituents on the quinoline ring. researchgate.net
Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides definitive proof of the molecular structure, including exact bond lengths, bond angles, and torsional angles.
For related 2-chloro-6-methoxyquinoline (B88731) derivatives, X-ray diffraction studies have confirmed the planarity of the quinoline ring system. nih.govnih.gov In the solid state, molecules are often linked through intermolecular interactions, such as hydrogen bonds, which dictate the crystal packing. nih.govnih.govresearchgate.net While a specific crystallographic study for this compound was not identified, analysis of this compound would be expected to yield a detailed structural model, confirming the connectivity and providing insights into intermolecular forces, such as C–H···F or C–H···O interactions, which influence its macroscopic properties.
| Parameter | Information Provided | Typical Reference Compounds |
|---|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice | Monoclinic, P2₁/c researchgate.net |
| Unit Cell Dimensions (a, b, c, β) | Size and shape of the repeating unit | a=7.7072 Å, b=14.3474 Å, c=9.3487 Å, β=109.415° researchgate.net |
| Bond Lengths & Angles | Precise geometry of the molecule | C-Cl, C-F, C-O, C-N bond distances |
| Intermolecular Interactions | Forces governing crystal packing | Hydrogen bonds, π-π stacking |
Data in the table is for the related compound 2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) and serves as an illustrative example of the data obtained from X-ray diffraction. researchgate.net
Advanced Optical and Photophysical Property Characterization (e.g., Fluorescence Quantum Yields, Luminescence Lifetime Measurements, Circular Dichroism)
The photophysical properties of quinoline derivatives are of significant interest. The presence of a methoxy group, an electron-donating substituent, on the quinoline ring is known to influence fluorescence properties. sciforum.net Studies on analogous 6-methoxycarbostyrils show that this group can lead to fluorescence emission at longer wavelengths. sciforum.net
The combination of the electron-donating 6-methoxy group with the electron-withdrawing 7-fluoro and 2-chloro groups in this compound likely results in a molecule with push-pull electronic characteristics, which could lead to interesting optical properties.
Fluorescence Quantum Yields: This measurement quantifies the efficiency of the fluorescence process (the ratio of photons emitted to photons absorbed). For related methoxy-substituted quinolones, quantum yields can vary significantly depending on the position and nature of other substituents. sciforum.net
Luminescence Lifetime Measurements: This technique measures the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the molecular environment and quenching processes.
Circular Dichroism (CD): CD spectroscopy is used to study chiral molecules. As this compound is achiral, it would not exhibit a CD spectrum unless it is placed in a chiral environment or forms complexes with chiral molecules.
Electron Spin Resonance (ESR) Spectroscopy for the Detection and Characterization of Radical Intermediates or Paramagnetic Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal complexes. nih.govscispace.com
While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, ESR spectroscopy could be a valuable tool for studying its behavior under specific conditions. For instance, during certain chemical reactions, radical intermediates involving the quinoline scaffold might be formed. rsc.org ESR could be used to detect and characterize these transient species, providing insight into reaction mechanisms. Furthermore, if the compound were to form a complex with a paramagnetic metal ion, ESR would be essential for probing the electronic structure and coordination environment of the metal center. scispace.com
Microscopic and Thermal Analysis Techniques for Understanding Material Properties (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
The characterization of a compound's bulk material properties is critical for its application.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques provide information about the morphology (shape and size) and surface features of the solid material. SEM is used to visualize the exterior of particles, while TEM can be used to examine the internal structure and crystallographic details at the nanoscale.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is used to determine the thermal stability of this compound, identifying the temperature at which it begins to decompose.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting point, crystallization events, and phase changes, providing crucial data on the material's purity and physical state.
Applications in Advanced Materials Science, Catalysis, and Supramolecular Chemistry
Design and Synthesis of 2-Chloro-7-fluoro-6-methoxyquinoline-Based Ligands and Coordination Complexes
The nitrogen atom within the quinoline (B57606) ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. researchgate.net This fundamental property allows quinoline and its derivatives to function as ligands in the formation of coordination complexes. nih.govresearchgate.netrsc.org The functionalization of the quinoline core, as seen in this compound, is a key strategy for tuning the electronic and steric properties of the resulting ligands. frontiersin.org The electron-withdrawing nature of the chloro and fluoro groups and the electron-donating effect of the methoxy (B1213986) group can influence the electron density at the nitrogen atom, thereby modulating the strength and nature of the metal-ligand bond.
The synthesis of such ligands often leverages established methodologies for creating functionalized quinolines, followed by complexation with a metal salt. frontiersin.orgrsc.org The chloro group at the C2 position is particularly significant as it can serve as a reactive handle for further synthetic modifications, allowing for the creation of more complex, multidentate ligands capable of forming stable chelates with transition metals. rsc.org For instance, quinoline-based Schiff base ligands are readily synthesized and have been extensively used to coordinate with a variety of transition metals. nih.govthieme-connect.com
Table 1: Examples of Metal Complexes with Substituted Quinoline Ligands
| Metal Ion | Quinoline Ligand Type | Application Area | Reference |
|---|---|---|---|
| Pt(II), Pd(II) | Quinoline-appended stibane | Catalysis, Redox Chemistry | acs.org |
| Cu(II), Zn(II), etc. | Quinoline Schiff Base | Biological, Catalytic | nih.gov |
| Pd(II), Pt(II) | Bipyridinium-based with quinoline subunits | Supramolecular Chemistry | rsc.org |
Exploration of Metal-Ligand Interactions and Self-Assembly Processes in Solution and Solid State
The formation of coordination complexes is governed by intricate metal-ligand interactions. Beyond the primary coordinate bond, non-covalent interactions play a crucial role in the self-assembly of these complexes into larger, ordered structures. The planar aromatic nature of the quinoline ring is highly conducive to π–π stacking interactions, which are a dominant force in the organization of these molecules in both solution and the solid state. rsc.org A statistical analysis of quinoline-based ligands in the Cambridge Structural Database revealed that π–π stacking interactions are prevalent, occurring in 69% of cases and often leading to the formation of discrete dimers or higher-order networks. rsc.org
In the context of this compound-based complexes, the electron distribution across the aromatic system, influenced by its substituents, would fine-tune these stacking interactions. Furthermore, C–H⋯π interactions, where a C-H bond interacts with the electron cloud of the aromatic quinoline ring, can provide additional stability and directionality to the self-assembly process. rsc.orgrsc.org These weak interactions collectively guide the formation of predictable supramolecular structures. Studies on quinoline-containing metallacycles have shown that these non-covalent forces are key to recognizing and binding guest molecules within the assembled architecture. rsc.org
Development of Metallosupramolecular Architectures and Networks
By designing quinoline-based ligands with specific geometries and coordination vectors, it is possible to construct sophisticated metallosupramolecular architectures. These range from discrete, finite structures like molecular cages and rectangles to infinite, extended networks known as coordination polymers. researchgate.netrsc.org The 8-hydroxyquinoline (B1678124) scaffold, for example, is an excellent chelating agent that has been widely employed in metallosupramolecular chemistry. researchgate.net
Ligands incorporating quinoline subunits have been successfully self-assembled with palladium(II) and platinum(II) metal centers to form dinuclear molecular rectangles. rsc.org In these structures, the quinoline moieties can influence the shape and properties of the cavity, leading to atropisomerism that can be controlled by the inclusion of specific guest molecules. rsc.org This guest-induced stereoselective self-assembly highlights the potential for creating responsive and functional molecular systems. This compound could serve as a foundational component for such systems. By modifying it to create ditopic ligands (ligands with two coordinating sites), it could be used to link metal centers into one-, two-, or three-dimensional coordination networks with potentially novel electronic or catalytic properties.
Prospects in Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes, Organic Solar Cells, Chemical Sensors)
Quinoline derivatives are widely investigated for their applications in optoelectronic devices due to their inherent electronic properties, high thermal stability, and chemical robustness. nih.govresearchgate.net The electron-deficient nature of the pyridine (B92270) part of the quinoline ring makes these compounds good electron transporters, a crucial characteristic for materials used in Organic Light-Emitting Diodes (OLEDs). nih.govtandfonline.com Derivatives of 8-hydroxyquinoline, such as Tris-(8-hydroxyquinolinato) aluminum (Alq3), are canonical materials used in commercial OLEDs. researchgate.netmdpi.com
The specific substitution pattern of this compound suggests its potential as an optoelectronic material. The combination of electron-withdrawing (fluoro, chloro) and electron-donating (methoxy) groups can create intramolecular charge transfer (ICT) characteristics, which are often desirable for tuning the emission color and efficiency of fluorescent materials. nih.gov Benzo[q]quinoline derivatives have been successfully used as emitters in OLEDs, demonstrating that the core quinoline structure is a viable platform for developing new light-emitting materials. tandfonline.comtandfonline.com
Furthermore, the fluorescent properties of quinoline derivatives make them excellent candidates for chemical sensors. nanobioletters.com The quinoline core often exhibits weak fluorescence on its own but can form highly fluorescent complexes upon binding with specific metal ions, such as Zn²⁺. nanobioletters.comacs.orgresearchgate.net This "turn-on" fluorescence response allows for the sensitive and selective detection of analytes. The electronic tuning afforded by the substituents on this compound could be harnessed to develop sensors with high selectivity for specific ions or molecules. rsc.orgrsc.org
Table 2: Performance of Selected Quinoline-Based OLED Devices
| Emitting Material | Max. Efficiency | Color (CIE Coordinates) | Reference |
|---|---|---|---|
| 2,4-di(naphtalene-1-yl)benzo[q]quinoline | 2.91 cd/A, 0.90% EQE | Green (0.33, 0.55) | tandfonline.com |
| 2-(4-(naphthalen-1-yl)phenyl)-4-phenylbenzo[g]quinolone | 3.52 cd/A, 1.00% EQE | Green (0.33, 0.56) | tandfonline.com |
| Fluorene-bridged quinoxaline (B1680401) derivative | 1.30% EQE | Blue (0.19, 0.27) | nih.gov |
Utilization as a Catalyst or Precursor for Catalytic Systems (e.g., Asymmetric Catalysis, Ligands in Transition Metal Catalysis, Organocatalysis)
The quinoline framework is a "privileged scaffold" that is frequently incorporated into chiral ligands for asymmetric catalysis. thieme-connect.com The nitrogen atom can coordinate to a transition metal, positioning the chiral elements of the ligand to influence the stereochemical outcome of a reaction. A wide variety of chiral ligands containing quinoline motifs, including Schiff bases and oxazolinyl-quinolines, have been synthesized and successfully applied in numerous catalytic asymmetric reactions, such as hydrogenations, cycloadditions, and carbon-carbon bond-forming reactions. thieme-connect.comresearchgate.net
This compound represents a valuable starting point for the synthesis of new catalytic ligands. The C2-chloro atom provides a convenient site for introducing other functional groups, such as phosphines or amines, which can act as additional donor atoms for metal coordination. Transition-metal-catalyzed C-H functionalization offers another powerful route to modify the quinoline scaffold, allowing for the precise installation of functional groups at various positions. acs.org
For example, an efficient kinetic resolution of axially chiral quinoline derivatives was developed using asymmetric transfer hydrogenation, demonstrating the utility of the quinoline core in controlling stereochemistry. acs.org The electronic properties imparted by the fluoro and methoxy substituents on the this compound backbone could be used to fine-tune the activity and selectivity of a metal complex in which it serves as a ligand.
Integration into Conjugated Polymers and Functional Organic Materials with Tailored Electronic Properties
Incorporating quinoline units into the backbone of conjugated polymers is a promising strategy for developing new functional materials with tailored electronic and optical properties. ontosight.ai Polyquinolines have demonstrated desirable features including high thermal stability, chemical inertness, and tunable electronic characteristics, making them suitable for applications in OLEDs and polymer solar cells. researchgate.netacs.org
The synthesis of these polymers often relies on transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. researchgate.net The this compound molecule is well-suited for this purpose, as the chloro group at the 2-position can readily participate in such coupling reactions, allowing it to be integrated as a monomer into a polymer chain. This approach enables the creation of copolymers where the quinoline unit is alternated with other aromatic moieties, such as fluorene. researchgate.net
The presence of the quinoline unit in the polymer backbone influences the material's properties. Its electron-accepting nature can facilitate electron transport along the polymer chain, a useful property for organic solar cells and the electron-transport layers of OLEDs. rsc.org The fluoro and methoxy substituents would further modulate the polymer's HOMO/LUMO energy levels, its solubility in organic solvents, and its solid-state morphology—all critical factors that determine the performance of an organic electronic device. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-7-fluoro-6-methoxyquinoline, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves halogenation and methoxylation of quinoline precursors. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) serves as a key intermediate for tricyclic fluoroquinolones, suggesting multi-step reactions with controlled temperature (e.g., 60–100°C) and catalysts like boron trifluoride . Optimization may require adjusting solvent systems (e.g., DMF or THF) and monitoring reaction progress via HPLC or TLC .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodology : Use X-ray crystallography (via SHELX software for refinement ) for unambiguous structural confirmation. Complementary techniques include H/C NMR (to verify methoxy and halogen positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation. FT-IR can identify functional groups like C-F (1100–1000 cm) and C-Cl (750–550 cm) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Follow SDS guidelines for halogenated quinolines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers away from light. In case of skin contact, wash with soap/water immediately; for eye exposure, rinse for 15+ minutes and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
